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Compound of Interest

Compound Name: Dihydroaeruginoic acid

Cat. No.: B016911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical synthesis and

characterization of the enantiomers of Dihydroaeruginoic acid (Dha), specifically (+)-(S)-

Dihydroaeruginoic acid and (-)-(R)-Dihydroaeruginoic acid. Dihydroaeruginoic acid is a

naturally occurring antibiotic first isolated from Pseudomonas fluorescens and is a key

intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa.[1]

[2] The protocols detailed below are based on established synthetic methods, allowing for the

production of enantiomerically pure Dha for use in research and drug development.

Introduction
Dihydroaeruginoic acid, chemically known as 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic

acid, is a heterocyclic compound with significant biological activity.[1] Its role as a precursor in

the pyochelin biosynthetic pathway makes it a molecule of interest for studying bacterial iron

acquisition and for the development of novel antimicrobial agents. The stereochemistry of Dha

is crucial for its biological function, necessitating reliable methods for the synthesis of its

individual enantiomers.

The synthetic route described herein is a biomimetic approach, reacting salicylonitrile with the

appropriate cysteine enantiomer to yield the corresponding Dihydroaeruginoic acid
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enantiomer. This method provides a straightforward and effective means of obtaining these

valuable compounds for further study.

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization

of the Dihydroaeruginoic acid enantiomers.

Parameter
(+)-(S)-Dihydroaeruginoic
Acid

(-)-(R)-Dihydroaeruginoic
Acid

Starting Material D-Cysteine hydrochloride L-Cysteine hydrochloride

Yield (%) 75 Data not available

Enantiomeric Excess (ee%)
>98% (Assumed based on

chiral starting material)

>98% (Assumed based on

chiral starting material)

Molecular Formula C₁₀H₉NO₃S C₁₀H₉NO₃S

Molecular Weight 223.25 g/mol 223.25 g/mol

Optical Rotation [α]D +78.5° (c 0.14, MeOH) Data not available

Mass Spectrometry (HR-

FABMS)
m/z 224.0381 ([M+H]⁺) Data not available

Experimental Protocols
Protocol 1: Synthesis of (+)-(S)-Dihydroaeruginoic Acid

This protocol is adapted from the method described by Carmi et al. (1994).

Materials:

D-Cysteine hydrochloride

Salicylonitrile (2-Cyanophenol)

Methanol (MeOH), HPLC grade
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Sodium phosphate monobasic (NaH₂PO₄)

Sodium phosphate dibasic (Na₂HPO₄)

Deionized water

Nitrogen gas (N₂)

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle or oil bath

pH meter

High-Performance Liquid Chromatography (HPLC) system

Procedure:

Preparation of Phosphate Buffer (0.1 M, pH 6.0):

Prepare separate 0.1 M solutions of NaH₂PO₄ and Na₂HPO₄ in deionized water.

While monitoring with a pH meter, add the 0.1 M Na₂HPO₄ solution to the 0.1 M NaH₂PO₄

solution until a stable pH of 6.0 is reached.

Reaction Setup:

In a round-bottom flask, dissolve salicylonitrile (0.005 mol, 1 equivalent) in 20 mL of

methanol.

Add 20 mL of the 0.1 M phosphate buffer (pH 6.0) to the flask.

To this solution, add D-Cysteine hydrochloride (0.010 mol, 2 equivalents).

Purge the flask with nitrogen gas for 5-10 minutes to create an inert atmosphere.

Seal the flask and place it on a magnetic stirrer.
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Reaction:

Stir the reaction mixture at 40°C for 3 days.[3]

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC if desired.

Purification:

After 3 days, cool the reaction mixture to room temperature.

Concentrate the mixture under reduced pressure to remove the methanol.

The crude product can be purified by preparative reverse-phase HPLC. A specific method

for chiral separation has not been detailed in the literature, but a C18 column with a

water/methanol or water/acetonitrile gradient is a common starting point for purification of

similar molecules.

Characterization:

Confirm the identity and purity of the synthesized (+)-(S)-Dihydroaeruginoic acid using

¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry to measure the optical rotation.

Protocol 2: Synthesis of (-)-(R)-Dihydroaeruginoic Acid (Predicted)

This protocol is inferred from the synthesis of the (S)-enantiomer.

Materials:

L-Cysteine hydrochloride

Salicylonitrile (2-Cyanophenol)

Methanol (MeOH), HPLC grade

Sodium phosphate monobasic (NaH₂PO₄)

Sodium phosphate dibasic (Na₂HPO₄)

Deionized water
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Nitrogen gas (N₂)

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle or oil bath

pH meter

High-Performance Liquid Chromatography (HPLC) system

Procedure:

Preparation of Phosphate Buffer (0.1 M, pH 6.0):

Follow the same procedure as in Protocol 1.

Reaction Setup:

In a round-bottom flask, dissolve salicylonitrile (0.005 mol, 1 equivalent) in 20 mL of

methanol.

Add 20 mL of the 0.1 M phosphate buffer (pH 6.0) to the flask.

To this solution, add L-Cysteine hydrochloride (0.010 mol, 2 equivalents).

Purge the flask with nitrogen gas for 5-10 minutes.

Seal the flask and place it on a magnetic stirrer.

Reaction:

Stir the reaction mixture at 40°C for 3 days.

Monitor the reaction progress as needed.

Purification:
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Follow the same purification strategy as in Protocol 1, using preparative reverse-phase

HPLC.

Characterization:

Characterize the synthesized (-)-(R)-Dihydroaeruginoic acid using ¹H NMR, ¹³C NMR,

mass spectrometry, and polarimetry. The optical rotation is expected to be equal in

magnitude but opposite in sign to the (S)-enantiomer.
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Caption: Experimental workflow for the synthesis of Dihydroaeruginoic acid enantiomers.
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Caption: Simplified pyochelin biosynthesis pathway highlighting Dihydroaeruginoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dihydroaeruginoic-acid-enantiomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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